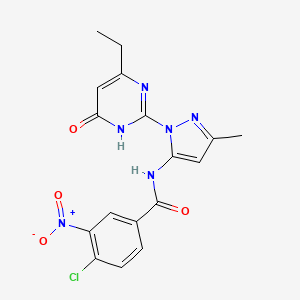![molecular formula C24H28N4O4S2 B2418802 Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate CAS No. 892274-81-6](/img/structure/B2418802.png)
Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate is a complex organic compound with a molecular formula of C28H28N4O4S2. It contains 62 atoms, including 28 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure, which includes a piperazine ring and dibenzoate groups, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate involves multiple steps. One common method includes the reaction of piperazine with carbonothioyl chloride, followed by the addition of diethyl dibenzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The mixture is then stirred at room temperature for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of functional groups with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its antimicrobial properties.
Mécanisme D'action
The mechanism of action of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate can be compared with other piperazine derivatives, such as:
Bis(phthalimido)piperazine: Known for its antimicrobial activity and used in the synthesis of bioactive molecules.
Bis(3-aminopropyl)piperazine: Utilized in the development of pharmaceuticals and as a reagent in organic synthesis.
2,3-Dihydro-phthalazine-1,4-dione: Employed in medicinal chemistry for its potential therapeutic properties.
The uniqueness of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
ethyl 2-[[4-[(2-ethoxycarbonylphenyl)carbamothioyl]piperazine-1-carbothioyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-31-21(29)17-9-5-7-11-19(17)25-23(33)27-13-15-28(16-14-27)24(34)26-20-12-8-6-10-18(20)22(30)32-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,33)(H,26,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQOYJCAAPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)
![1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2418720.png)


![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)


![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)


![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)



